4-iodo-N-(3-nitrophenyl)benzamide
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Overview
Description
4-iodo-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9IN2O3 It is characterized by the presence of an iodine atom, a nitrophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(3-nitrophenyl)benzamide typically involves the iodination of N-(3-nitrophenyl)benzamide. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the benzamide structure. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: Formation of 4-amino-N-(3-nitrophenyl)benzamide.
Oxidation: Formation of oxidized derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
4-iodo-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-N-(3-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine and nitrophenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)benzamide: Similar structure but lacks the iodine atom.
4-Iodo-N-(4-nitrophenyl)benzamide: Similar structure with the nitro group in a different position.
4-Iodo-N-(3-chlorophenyl)benzamide: Similar structure with a chlorine atom instead of a nitro group.
Uniqueness
4-iodo-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the iodine and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H9IN2O3 |
---|---|
Molecular Weight |
368.13 g/mol |
IUPAC Name |
4-iodo-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9IN2O3/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(8-11)16(18)19/h1-8H,(H,15,17) |
InChI Key |
ZSRUZZGLOZFFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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